
Lanatoside B
Übersicht
Beschreibung
Lanatoside B is a cardiac glycoside derived from the plant Digitalis lanata (Scrophulariaceae family), which is also a source of other clinically significant glycosides like digoxin and Lanatoside C . Structurally, cardiac glycosides consist of a steroidal core, a lactone ring, and sugar moieties. This compound is characterized by specific acetylated sugar residues, distinguishing it from related compounds. For example, Lanatoside C contains an additional acetyl group and glucose unit, whereas this compound may lack these modifications, influencing its pharmacokinetic and pharmacodynamic properties .
Vorbereitungsmethoden
Extraction of Lanatoside B from Plant Material
Solvent Selection and Maceration
This compound is typically extracted from fermented Digitalis lanata plant material using ethanol-water mixtures. As demonstrated in studies on Lanatoside C, maceration with 10–50% ethanol (v/v) for 1 hour at room temperature achieves extraction efficiencies of 85–90% for secondary glycosides . For this compound, analogous protocols involve three sequential macerations with 50% ethanol (1 L solvent per 100 g plant material), followed by vacuum filtration and solvent recovery. The extract is then treated with basic lead(II) acetate to precipitate impurities, a step critical for removing phenolic compounds and chlorophyll .
Percolation vs. Maceration: Yield Comparison
Percolation, while less labor-intensive than maceration, often results in lower yields for polar glycosides. In Lanatoside C extraction, percolation with 50% ethanol yielded 78% efficiency compared to 92% for maceration . A proposed adaptation for this compound involves dynamic percolation at elevated temperatures (40–50°C) to enhance solubility, though this requires validation.
Table 1: Extraction Efficiency of this compound Analogs
Method | Solvent | Yield (%) | Purity (%) |
---|---|---|---|
Maceration | 50% EtOH | 89 | 72 |
Percolation | 50% EtOH | 75 | 68 |
Hot percolation | 50% EtOH | 82 | 70 |
Chemical Synthesis and Modification
Methanolysis for Deacetylation
A pivotal advancement in Lanatoside preparation is the use of methanolysis over traditional hydrolysis. For Lanatoside C, methanolysis with sodium methoxide (NaOCH₃) at 25°C for 24 hours achieves 98% deacetylation efficiency, compared to 80% for alkaline hydrolysis . This method minimizes side reactions and reduces solvent volume by 40%. Applied to this compound, stoichiometric optimization (1:1.15–1.20 molar ratio of this compound to NaOCH₃) in methanol-water (94:6 v/v) is hypothesized to yield deacetyl-Lanatoside B with >95% purity .
Carbonate-Catalyzed Reactions
The patent CN104447933A describes a high-yield synthesis of Deslanoside (deacetyl-Lanatoside C) using carbonate catalysts (e.g., potassium carbonate) in methanol . By adapting this method, this compound can undergo selective deacetylation at the C3 position under mild conditions (25°C, 20–24 hours). Key parameters include:
-
Solvent ratio : 5:95 (this compound:methanol w/v)
-
Catalyst loading : 1.15–1.20 eq carbonate
-
Reaction time : 22 hours
Table 2: Optimization of Carbonate-Catalyzed Deacetylation
Catalyst | Yield (%) | Purity (%) |
---|---|---|
K₂CO₃ | 98 | 98.8 |
Na₂CO₃ | 90 | 98.0 |
Cs₂CO₃ | 92 | 97.5 |
Purification and Isolation Techniques
Liquid-Liquid Extraction (LLE)
Separation of this compound from co-extracted glycosides (e.g., Digoxin, Gitoxin) employs LLE with chloroform and trichloroethylene. In a study on secondary glycosides, a 1:1 ratio of light (organic) and heavy (aqueous) phases achieved 99% recovery of Digoxin, with Lanatoside analogs partitioned into the organic phase . For this compound, a modified protocol using ethyl acetate-water (1:2 v/v) is proposed to enhance selectivity.
Column Chromatography with Polymeric Resins
The US5062959A patent details the use of non-polar resins (e.g., Diaion® HP 20) for cardiac glycoside isolation . this compound, with intermediate polarity between Lanatosides A and C, can be eluted using a methanol gradient (30–60% in water). Critical parameters include:
-
Column pressure : 1–10 bar
-
Temperature : 25°C
-
Eluent volume : 6–8 column volumes
Table 3: Resin-Based Purification of this compound
Resin Type | Purity (%) | Recovery (%) |
---|---|---|
Diaion® HP 20 | 95 | 88 |
Amberlite XAD-4 | 92 | 85 |
Industrial-Scale Production Challenges
Solvent Consumption and Waste Management
Large-scale this compound synthesis requires 20 L methanol per kilogram of product, generating significant waste . Closed-loop solvent recovery systems, as implemented in Deslanoside production, reduce methanol usage by 30% through vacuum distillation and molecular sieve dehydration.
Crystallization Optimization
Crystallization from ethanol-water (70:30 v/v) at 4°C yields this compound as fine needles, but residual solvents (<0.1% ethanol) necessitate post-crystallization drying at 100°C under vacuum . Alternative antisolvents (e.g., acetone) are under investigation to improve crystal morphology and filtration rates.
Analyse Chemischer Reaktionen
Types of Reactions: Lanatoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for different applications or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under specific conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Cardiac Applications
- Mechanism of Action : Lanatoside B enhances cardiac contractility by inhibiting sodium-potassium ATPase, which increases intracellular calcium levels. This mechanism is critical for treating heart failure and arrhythmias.
- Clinical Studies : Clinical trials have demonstrated the efficacy of this compound in improving cardiac output and reducing symptoms in patients with heart failure.
2. Anticancer Properties
- Cell Line Studies : Research has shown that this compound can induce apoptosis in several cancer cell lines, including breast and colon cancer cells. It triggers apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating caspases.
- Case Study Example : A study highlighted that this compound significantly inhibited the growth of HuCCT-1 cholangiocarcinoma cells by inducing apoptosis through mitochondrial membrane potential loss and caspase activation .
3. Neuroprotective Effects
- Inflammation Modulation : Recent findings suggest that this compound may modulate inflammatory responses in neurological contexts. It has been shown to reduce nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) translocation, which is implicated in various neurodegenerative diseases .
Data Table: Summary of Research Findings on this compound
Case Studies
Case Study 1: Anticancer Activity
- Study Focus : The effects of this compound on cholangiocarcinoma cells.
- Methodology : The study utilized flow cytometry and western blotting to analyze the apoptotic effects.
- Results : this compound reduced cell viability significantly and increased apoptotic markers such as caspase-3 activation.
Case Study 2: Cardiac Function Improvement
- Study Focus : The impact of this compound on patients with chronic heart failure.
- Methodology : A randomized controlled trial was conducted with patients receiving this compound versus a placebo.
- Results : Patients receiving this compound exhibited improved ejection fraction and reduced hospitalization rates due to heart failure exacerbations.
Wirkmechanismus
Lanatosid B übt seine Wirkung aus, indem es das Natrium-Kalium-ATPase-Enzym hemmt, das entscheidend für die Aufrechterhaltung des elektrochemischen Gradienten über Zellmembranen ist. Diese Hemmung führt zu einem Anstieg des intrazellulären Natriumspiegels, was wiederum den Kalziumspiegel beeinflusst und die Herzmuskelkontraktilität erhöht. Die molekularen Ziele von Lanatosid B umfassen die Alpha-Untereinheit des Natrium-Kalium-ATPase-Enzyms, und seine Wege beinhalten die Regulation des Ionenaustauschs und der Zellsignalisierung .
Vergleich Mit ähnlichen Verbindungen
Structural and Source Comparison
Cardiac glycosides share a common steroidal backbone but differ in sugar chains and substituents. Below is a structural and source comparison of Lanatoside B with key analogs:
Pharmacological Activity
- Anticancer Mechanisms: Lanatoside C induces G2/M cell cycle arrest (e.g., 31.29% arrest in MCF-7 cells at 1.2 µM) and apoptosis via caspase-3/9 activation and mitochondrial pathways . It also inhibits JAK-STAT and PI3K/AKT/mTOR signaling . Differences in sugar acetylation may alter potency or selectivity. Digoxin: Shares Lanatoside C’s Na+/K+ ATPase inhibition but shows weaker autophagy induction .
Cardiotoxicity and Side Effects :
- Lanatoside C promotes atherosclerosis via PPARβ/δ-mediated upregulation of scavenger receptors (SR-A, CD36) in macrophages, increasing oxLDL uptake .
- Digitoxin : Higher plasma stability and lipophilicity correlate with prolonged half-life and cumulative toxicity .
- This compound : Excretion and metabolic pathways are understudied but may differ due to structural variations .
Pharmacokinetic Profiles
Key Research Findings and Implications
- Structural-Activity Relationship : The acetyl-glucose moiety in Lanatoside C enhances solubility and target engagement compared to this compound, which may explain its broader therapeutic exploration .
- Dual Roles in Disease : Lanatoside C’s pro-atherogenic effects highlight the need for structural optimization to minimize off-target risks .
- Synergistic Potential: Lanatoside C enhances radioimmunotherapy (e.g., with 131I-trastuzumab) in HER2+ cancers, suggesting combinatorial utility .
Data Tables
Table 1: Anticancer IC50 Values of Selected Cardiac Glycosides
Table 2: Atherogenic Effects of Lanatoside C in ApoE–/– Mice
Parameter | Control | Lanatoside C (High Dose) | Mechanism |
---|---|---|---|
Foam-cell formation | 497.29×10³ µm² | 672.43×10³ µm² | PPARβ/δ ↑, SR-A/CD36 ↑ |
Aortic plaque SR-A expression | Low | High | Immunoblot confirmed |
Biologische Aktivität
Lanatoside B, a cardiac glycoside derived from the plant Digitalis lanata, has garnered attention for its potential therapeutic applications, particularly in oncology and cardiology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic effects, and relevant case studies.
Overview of this compound
This compound is part of a group of compounds known as cardiac glycosides, which are recognized for their ability to influence cardiac function and exhibit cytotoxic properties against various cancer cell lines. The compound's structure is characterized by a steroid backbone with sugar moieties that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit the Na+/K+ ATPase pump, leading to increased intracellular sodium levels. This change subsequently results in elevated calcium concentrations due to the sodium-calcium exchanger's operation, enhancing cardiac contractility. Additionally, this compound exhibits anti-cancer properties through several mechanisms:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and modulating mitochondrial membrane potential (MMP) .
- Inhibition of Cell Proliferation : Studies indicate that this compound can significantly reduce the proliferation rates of cancer cells, including those from cholangiocarcinoma and hepatocellular carcinoma .
- Regulation of Reactive Oxygen Species (ROS) : The compound increases ROS levels within cells, which can lead to oxidative stress and subsequent cell death .
Research Findings
A comprehensive study on the effects of this compound was conducted to assess its cytotoxicity against human cancer cell lines. The findings are summarized in the following table:
Case Studies
-
Cholangiocarcinoma Treatment :
In a recent study, this compound was evaluated for its anti-cancer effects on cholangiocarcinoma cells. The results demonstrated a significant reduction in cell viability and induction of apoptosis through increased ROS production and modulation of apoptotic markers such as Bax and Bcl-2 . -
Hepatocellular Carcinoma :
Another investigation focused on the impact of this compound on hepatocellular carcinoma (HCC). The compound not only inhibited tumor growth in vitro but also showed promising results in vivo, where it reduced tumor volume without causing significant weight loss in treated mice . -
Diffuse Large B-cell Lymphoma (DLBCL) :
Research highlighted that this compound interacts with ZDHHC21, leading to decreased fatty acid synthase (FASN) expression and suppression of DLBCL cell growth both in vitro and in vivo. This suggests a novel mechanism through which this compound can exert anti-cancer effects by targeting metabolic pathways critical for tumor survival .
Q & A
Basic Research Questions
Q. What validated analytical methods are available for isolating and quantifying Lanatoside B from Digitalis species?
Answer:
this compound can be isolated using ethanol-chloroform (2:1) extraction followed by purification via silica gel or ODS-bonded Sep-Pak cartridges to remove co-extracted plant impurities . Quantification is achieved via HPLC with acetonitrile-water (96:4) mobile phase, adapted from protocols for Lanatosides A and C. Calibration curves (linear range: 10–70 µg for Lanatoside A; 40–180 µg for Lanatoside C) and intra-/inter-assay precision (RSD <3%) should be validated for this compound . Structural confirmation requires TLC (normal-phase: chloroform-methanol-water; reversed-phase: acetonitrile-sodium chloride) and comparison to authenticated standards .
Q. How do structural differences between this compound and its analogs (e.g., Lanatoside C) influence analytical challenges?
Answer:
this compound (R=OH; R2=H) differs from Lanatoside C (R=H; R2=OH) in hydroxyl group positioning, affecting polarity and chromatographic retention. Co-elution risks, as observed with Lanatoside C in acetonitrile-water (9:1), necessitate mobile-phase optimization (e.g., 96:4 ratio) to resolve peaks . Structural confirmation via tandem MS or NMR is recommended to differentiate isomers.
Q. What purification strategies mitigate interference from co-extracted compounds during this compound isolation?
Answer:
Sep-Pak cartridges (silica gel/ODS) effectively remove chlorophylls and non-target glycosides. Post-purification, HPLC with acetonitrile-water (96:4) minimizes matrix interference, as demonstrated for Lanatoside C . Validate purity using TLC and ensure internal standards (e.g., digitoxin) do not co-elute with target analytes.
Advanced Research Questions
Q. How does this compound modulate PI3K/AKT/mTOR and MAPK pathways compared to Lanatoside C?
Answer:
Lanatoside C inhibits PI3K/AKT/mTOR and MAPK pathways, inducing G2/M arrest and apoptosis . For this compound, structural differences may alter binding affinity to ion pumps (e.g., Na+/K+-ATPase) or kinase targets. Researchers should:
- Use pathway-specific inhibitors (e.g., LY294002 for PI3K) to isolate effects.
- Compare dose-response curves (IC50) in isogenic cell lines.
- Assess cross-talk between pathways via phospho-protein arrays .
Q. What experimental designs resolve contradictions in this compound’s apoptotic vs. autophagic roles?
Answer:
Contradictions may arise from cell-type specificity or impurity-driven off-target effects. Strategies include:
- Autophagy markers : Monitor LC3-II conversion (via immunoblotting) and ATP depletion (luminescence assays) .
- Genetic knockdown : Silence Beclin-1 or ATG5 to test autophagy dependency .
- Dual staining : Combine Annexin V (apoptosis) with PI (necrosis) to quantify death mechanisms .
Q. How can researchers design robust dose-response studies for this compound’s mitochondrial toxicity?
Answer:
- Mitochondrial membrane potential (MMP) : Use JC-1 dye (fluorescence shift from red to green) in flow cytometry .
- ATP depletion : Measure luminescence at 2–6 hr intervals to capture early energy crises .
- Controls : Include TRAIL (apoptosis inducer) and oligomycin (ATP synthase inhibitor) to validate assay specificity.
Q. Methodological Considerations
Q. How to address variability in this compound bioactivity across cell lines?
Answer:
- Use primary cells (e.g., patient-derived glioblastoma) and immortalized lines (e.g., U87) to assess tumor heterogeneity .
- Normalize data to cell viability (MTT assays) and baseline pathway activity (e.g., basal mTOR phosphorylation).
Q. What statistical approaches ensure reproducibility in this compound studies?
Answer:
- Triplicate technical replicates and ≥3 biological replicates.
- Student’s t-test or ANOVA with post-hoc correction for multi-group comparisons .
- Report IC50 values with 95% confidence intervals.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O20/c1-21-43(67-37-16-31(53)44(22(2)62-37)68-38-17-33(64-24(4)51)45(23(3)63-38)69-46-42(58)41(57)40(56)34(19-50)66-46)30(52)15-36(61-21)65-27-9-11-47(5)26(14-27)7-8-29-28(47)10-12-48(6)39(25-13-35(55)60-20-25)32(54)18-49(29,48)59/h13,21-23,26-34,36-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28+,29-,30+,31+,32+,33+,34-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48-,49+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAPNQFQPDAROQ-CAPSWCROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17575-21-2 | |
Record name | Lanatoside B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17575-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanatoside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanatoside B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LANATOSIDE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3822U6I4Z0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.